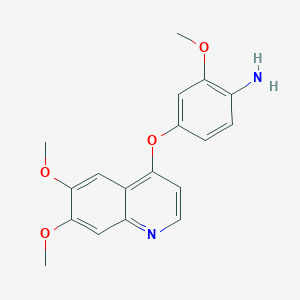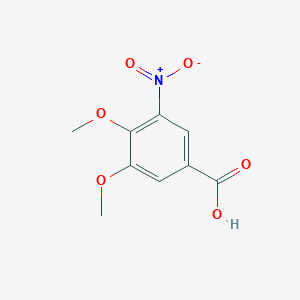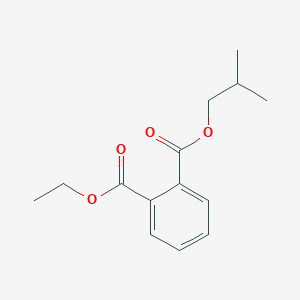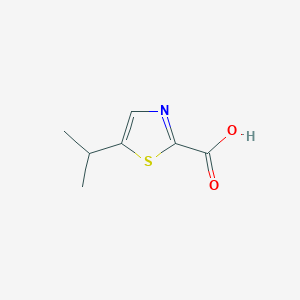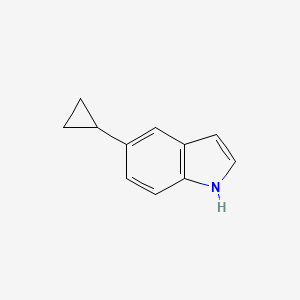
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Overview
Description
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H2BrF5 and its molecular weight is 260.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is widely used as a chemical reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
It is known to be used in organic synthesis , implying that it likely interacts with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it is used in.
Pharmacokinetics
It is known that the compound is slightly soluble in water and soluble in many organic solvents , which could influence its absorption and distribution.
Result of Action
As a chemical reagent, it is likely to cause changes at the molecular level by participating in chemical reactions to form new compounds .
Action Environment
The action of 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene can be influenced by environmental factors. It is stable under normal conditions but can explode under high temperatures or light exposure . Therefore, it should be used in a well-ventilated area and stored at 2-8°C .
Preparation Methods
The synthesis of 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene typically involves a substitution reaction on trifluoromethylbenzene. The process includes reacting trifluoromethylbenzene with bromine and hydrogen fluoride under controlled temperature and pressure conditions . This method ensures the selective introduction of bromine and fluorine atoms onto the benzene ring, resulting in the desired compound.
Chemical Reactions Analysis
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in organic synthesis, where the bromine atom can be replaced by other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable reagent in organic synthesis, enabling the creation of more complex molecules[][1].
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties[][1].
Industry: It is employed in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals[][1].
Comparison with Similar Compounds
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3-Difluoro-5-bromobenzotrifluoride: Another closely related compound with distinct chemical properties and uses.
These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern that imparts unique reactivity and application potential.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPARTGIVEPLLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628959 | |
| Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240122-25-2 | |
| Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


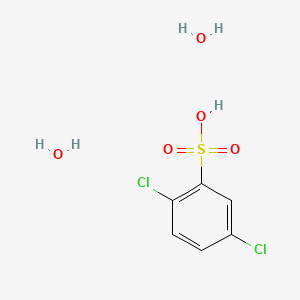
![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
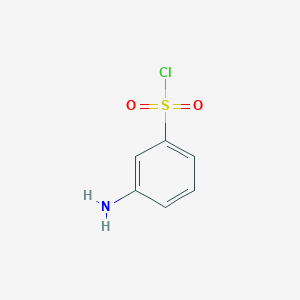
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)


